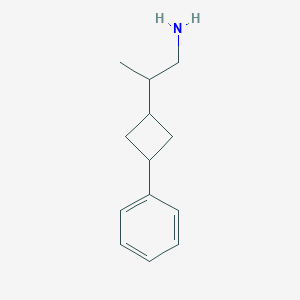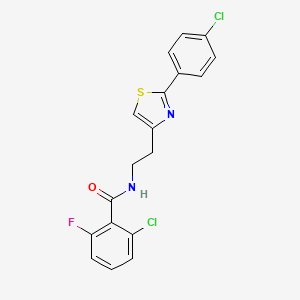
2-(3-Phenylcyclobutyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Phenylcyclobutyl)propan-1-amine” is a compound with the molecular formula C13H19N . It is a type of amine, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
The synthesis of amines like “2-(3-Phenylcyclobutyl)propan-1-amine” can be achieved through various methods. One such method involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
Amines, including “2-(3-Phenylcyclobutyl)propan-1-amine”, can undergo various chemical reactions. For instance, they can react with nitrous acid, providing a useful test for distinguishing primary, secondary, and tertiary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure and the number of carbon atoms bonded directly to the nitrogen atom .Mecanismo De Acción
Direcciones Futuras
The future directions in the study and application of “2-(3-Phenylcyclobutyl)propan-1-amine” could involve further exploration of its synthesis methods, particularly those involving transaminases . This could lead to more efficient and environmentally friendly production methods for this and similar compounds.
Propiedades
IUPAC Name |
2-(3-phenylcyclobutyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHUIOWQXYLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-5,6-dichloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2799626.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2799627.png)
![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)


![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2799634.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)



![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)
![{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B2799644.png)
